Egfr-IN-91
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Overview
Description
Egfr-IN-91 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase receptor. EGFR is a member of the ErbB receptor family and plays a crucial role in regulating cellular processes such as growth, proliferation, differentiation, and survival. Dysregulation of EGFR is associated with various cancers, making it a significant target for cancer therapy .
Preparation Methods
The synthesis of Egfr-IN-91 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation method typically includes:
Formation of Intermediates: The initial steps involve the synthesis of key intermediates through reactions such as nucleophilic substitution and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
Egfr-IN-91 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Egfr-IN-91 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationship of EGFR inhibitors and to develop new inhibitors with improved efficacy.
Biology: this compound is employed in cell-based assays to investigate the role of EGFR in cellular signaling pathways and to study the effects of EGFR inhibition on cell proliferation and apoptosis.
Medicine: The compound is used in preclinical studies to evaluate its potential as a therapeutic agent for treating EGFR-driven cancers, such as non-small cell lung cancer and colorectal cancer.
Industry: This compound is utilized in the development of diagnostic assays and screening platforms for identifying new EGFR inhibitors
Mechanism of Action
Egfr-IN-91 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling proteins. As a result, the compound disrupts EGFR-mediated signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Egfr-IN-91 is compared with other EGFR inhibitors such as:
Gefitinib: An EGFR tyrosine kinase inhibitor that also targets the ATP-binding site but has different pharmacokinetic properties.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action but distinct clinical applications and resistance profiles.
Osimertinib: A third-generation EGFR inhibitor that is effective against EGFR mutations resistant to first- and second-generation inhibitors.
This compound is unique due to its specific binding affinity and selectivity for EGFR, making it a valuable tool for studying EGFR-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C22H25ClFN5O3 |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-7-methoxy-6-[2-(4-methylpiperazin-1-yl)oxyethoxy]quinazolin-4-amine |
InChI |
InChI=1S/C22H25ClFN5O3/c1-28-6-8-29(9-7-28)32-11-10-31-20-12-15-18(13-19(20)30-2)25-14-26-22(15)27-17-5-3-4-16(23)21(17)24/h3-5,12-14H,6-11H2,1-2H3,(H,25,26,27) |
InChI Key |
OXIJKGCVPJOUEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)OCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC |
Origin of Product |
United States |
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